(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride
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Overview
Description
(R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is a chemical compound with the molecular formula C11H13NO2·HCl. It is a derivative of naphthalene and contains an amino group and a carboxylic acid group, making it an important intermediate in organic synthesis and pharmaceutical research.
Synthetic Routes and Reaction Conditions:
Reduction of Naphthalene Derivatives: One common synthetic route involves the reduction of naphthalene derivatives to produce the tetrahydronaphthalene core structure. This can be achieved using catalytic hydrogenation or chemical reductants like lithium aluminum hydride (LiAlH4).
Amination Reaction:
Carboxylation: The carboxylic acid group can be introduced through various carboxylation reactions, including the Kolbe-Schmitt reaction.
Industrial Production Methods: In an industrial setting, the compound is typically synthesized through a multi-step process involving the above reactions. The process is optimized for large-scale production, ensuring high yield and purity. The compound is then converted to its hydrochloride salt form for better stability and handling.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives, such as aldehydes or ketones.
Reduction: Reduction reactions can convert the carboxylic acid group to alcohols or amines.
Substitution: Substitution reactions can introduce different functional groups, such as halogens or alkyl groups, at various positions on the naphthalene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation are typical methods.
Substitution: Halogenation reactions often use halogens like chlorine (Cl2) or bromine (Br2) in the presence of a catalyst.
Major Products Formed:
Oxidation Products: Aldehydes, ketones, and carboxylic acids.
Reduction Products: Alcohols and amines.
Substitution Products: Halogenated naphthalenes and alkylated derivatives.
Scientific Research Applications
This compound has various applications in scientific research, including:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: It is used in the study of biological systems and the development of new drugs.
Medicine: It has potential therapeutic applications, particularly in the development of new pharmaceuticals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride exerts its effects depends on its specific application. In pharmaceutical research, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system or disease being studied.
Comparison with Similar Compounds
8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: The racemic form of the compound.
5-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: A structural isomer with the amino group at a different position.
6-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: Another structural isomer with the amino group at a different position.
Uniqueness: (R)-8-Amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid hydrochloride is unique due to its specific stereochemistry, which can influence its biological activity and interactions. The presence of the hydrochloride salt form also enhances its stability and solubility, making it more suitable for certain applications.
Properties
IUPAC Name |
(8R)-8-amino-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2.ClH/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10;/h4-6,10H,1-3,12H2,(H,13,14);1H/t10-;/m1./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBYUNKLGBPKMG-HNCPQSOCSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC(=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC(=C2)C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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